molecular formula C11H13NO3 B8538997 2,3-Dihydro-benzofuran-5-carboxylic acid methoxy-methyl-amide

2,3-Dihydro-benzofuran-5-carboxylic acid methoxy-methyl-amide

Cat. No.: B8538997
M. Wt: 207.23 g/mol
InChI Key: KKHHVHPPFJVNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-benzofuran-5-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-3-4-10-8(7-9)5-6-15-10/h3-4,7H,5-6H2,1-2H3

InChI Key

KKHHVHPPFJVNGM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)OCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzofuran-5-carboxylic acid methoxy-methyl-amide (Intermediate P, 235 mg, 1.145 mmol) in ethanol (20 ml) is hydrogenated over 10% Pd on carbon (30×4 mm CatCart®) at 40° C. and 30 bar using the H-Cube Hydrogenator. After 6 hrs the reaction is complete and the reaction mixture is concentrated in vacuo to give an oil; MS m/z=208.1 [M+H]+; H NMR 400.13 MHz (CDCl3)-7.6 (1H, s), 7.55 (1H, d), 7.8 (1H, d), 4.6 (2H, t), 3.6 (3H, s), 3.35 (3H, s), 3.25 (2H, t).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(CDCl3)-7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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